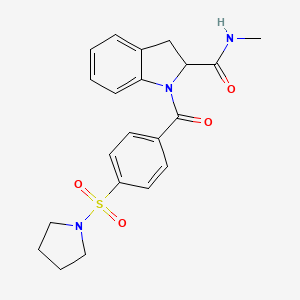

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide

Description

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide is a synthetic small molecule characterized by a bicyclic indoline core substituted with a methyl group at the nitrogen atom, a 2-carboxamide moiety, and a benzoyl group modified with a pyrrolidin-1-ylsulfonyl substituent at the para position.

Properties

IUPAC Name |

N-methyl-1-(4-pyrrolidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-22-20(25)19-14-16-6-2-3-7-18(16)24(19)21(26)15-8-10-17(11-9-15)29(27,28)23-12-4-5-13-23/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDGBTZYRPHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrophenylacetic acid, with formaldehyde and a base like potassium carbonate in a solvent like toluene.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide is primarily investigated for its role as a pharmacological agent. Its structure suggests potential activity against specific biological targets, including:

- Janus Kinase Inhibition : Similar compounds have been identified as Janus kinase inhibitors, which play a crucial role in inflammatory signaling pathways. These inhibitors are being studied for their therapeutic effects in autoimmune diseases and cancers .

- Antibacterial Activity : The nitrogen heterocycles present in the compound are known for their efficacy against bacterial infections. Research indicates that similar structures can enhance the potency of antibacterial drugs .

a. Mechanism of Action

The compound's mechanism likely involves interaction with specific receptors or enzymes that modulate cellular responses. This interaction may lead to:

- Inhibition of inflammatory pathways : By blocking Janus kinases, the compound could reduce cytokine signaling, thereby alleviating inflammation.

- Disruption of bacterial cell function : The sulfonyl group may interfere with bacterial metabolism or cell wall synthesis, enhancing its antibacterial properties.

b. Case Studies

Several studies have reported on compounds structurally related to this compound:

- Study on Janus Kinase Inhibitors : A study highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine compounds as JAK inhibitors, showing significant promise in treating rheumatoid arthritis and other inflammatory conditions .

- Antibacterial Testing : Research conducted on similar indole derivatives demonstrated notable antibacterial activity against resistant strains of bacteria, suggesting that modifications to the indole structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole Derivatives

- Structural Similarities : Both compounds feature a pyrrolidine ring and aromatic systems (indoline vs. benzimidazole). The sulfonyl group in the target compound is replaced by a 4-chlorophenyl-3-oxo-propyl chain in this analog .

- The pyrrolidin-1-ylsulfonyl group in the target compound introduces stronger electron-withdrawing effects, which could influence solubility and metabolic stability compared to the chlorophenyl-ketone substituent .

(b) (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives

- Structural Similarities : Both compounds share a pyrrolidine-2-carboxamide backbone. The target compound’s benzoyl group is replaced by a 4-methylthiazole-substituted benzyl group in this analog ().

- Functional Implications :

- The thiazole ring () may confer metal-binding capabilities or improved bioavailability due to its heteroaromatic nature.

- The hydroxy group at the 4-position of pyrrolidine in the analog could enhance hydrogen-bonding interactions, whereas the sulfonyl-benzoyl group in the target compound might prioritize steric bulk and sulfonamide-mediated protein interactions .

(c) Cyprosulphamide (Agricultural Safener)

- Structural Similarities : Both compounds contain sulfonamide-linked aromatic systems. Cyprosulphamide () features a cyclopropylcarbamoyl and methoxy group, while the target compound uses a pyrrolidinylsulfonyl-benzoyl motif.

Table 1: Key Properties of Compared Compounds

Hypothetical Pharmacological Implications

- Sulfonamide Role: The pyrrolidinylsulfonyl group could enhance solubility and mimic endogenous sulfate-containing molecules, a feature absent in the thiazole-containing analog ().

- Agricultural vs. Pharmaceutical Use : Unlike cyprosulphamide (), the target compound’s lack of methoxy groups and presence of carboxamide may shift its application toward drug discovery .

Biological Activity

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, a sulfonyl group, and an indoline backbone, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrrolidine and sulfonamide moieties have been shown to possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.5 - 2.0 | |

| 11g (piperazinyl urea moiety) | Anti-MRSA | 0.25 | |

| 38l (quinoline derivative) | Antibacterial against E. coli | 0.2 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound may be effective against resistant strains like MRSA, similar to other compounds tested in the literature.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound also demonstrates anti-inflammatory potential. Research has shown that compounds with indoline structures can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various disease models.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in its interaction with bacterial enzymes involved in folate synthesis, while the indoline core may facilitate binding to specific receptors involved in inflammatory pathways.

Study 1: Antibacterial Efficacy

A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various indoline derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Study 2: In Vivo Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated that treatment with derivatives led to a marked reduction in inflammatory markers and improved clinical scores in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.